molecular formula C12H17NO2 B13248091 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol

1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol

Cat. No.: B13248091
M. Wt: 207.27 g/mol
InChI Key: IUALAJFTRVNAJV-UHFFFAOYSA-N
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Description

1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol is a synthetic organic compound featuring a benzofuran moiety fused with a 2,3-dihydro ring system. The structure includes a propan-2-ol backbone linked via an amino-methyl group to the benzofuran ring.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethylamino)propan-2-ol

InChI

InChI=1S/C12H17NO2/c1-9(14)7-13-8-10-2-3-12-11(6-10)4-5-15-12/h2-3,6,9,13-14H,4-5,7-8H2,1H3

InChI Key

IUALAJFTRVNAJV-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC2=C(C=C1)OCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol typically involves the reaction of 2,3-dihydro-1-benzofuran with appropriate amines under controlled conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis (MWI) can enhance the efficiency of the process .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone derivative. Common oxidizing agents and conditions include:

Reagent/ConditionsProductYieldNotes
KMnO₄ (acidic conditions)1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-one75–85%Requires H₂SO₄ as catalyst
CrO₃ (anhydrous DCM)Same as above60–70%Faster reaction kinetics

This oxidation enhances electrophilicity at the β-carbon, enabling subsequent nucleophilic additions or condensations .

Esterification

The hydroxyl group reacts with acylating agents to form esters:

ReagentProductConditions
Acetyl chloride2-Acetoxy derivativePyridine, 0–5°C
Benzoyl chloride2-Benzoyloxy derivativeRoom temperature

Esterification improves lipophilicity, which is critical for modifying pharmacokinetic properties in drug development.

Catalytic Hydrogenation

The benzofuran ring undergoes hydrogenolysis under catalytic hydrogenation:

CatalystConditionsProductApplication
Pd/C (10%)H₂ (1 atm), EtOHRing-opened diol derivativeScaffold modification

This reaction disrupts aromaticity, altering electronic properties for targeted biological interactions.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related benzofuran derivatives:

CompoundOxidation Rate (KMnO₄)Esterification Yield
1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol85%78% (acetyl)
2,3-Dihydro-1-benzofuran-5-methanol45%62% (acetyl)
4-(Benzyl)piperazine derivativesN/A89% (benzoyl)

The amino-propanol side chain enhances oxidation efficiency compared to simpler benzofuran alcohols .

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Reaction TypeReagentProduct
AlkylationMethyl iodideN-Methyl derivative
AcylationAcetic anhydrideN-Acetyl derivative

These modifications are utilized to fine-tune molecular interactions with biological targets .

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism, forming a ketone intermediate stabilized by resonance with the benzofuran ring.

  • Hydrogenation : Follows a heterogeneous catalysis pathway, with Pd/C facilitating H₂ dissociation and ring saturation .

Scientific Research Applications

Scientific Research Applications

1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol is a benzofuran derivative that has garnered interest for its potential therapeutic applications. This compound's unique structural features suggest various biological activities, including neuroprotective, antimicrobial, and anticancer properties.

Chemistry

  • It serves as a building block for synthesizing more complex molecules.

Biology

  • The compound is studied for its potential therapeutic applications in treating various diseases due to its biological activity. Research is ongoing to explore its therapeutic potential in treating various diseases.
  • It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Industry

  • It is utilized in the development of new materials and chemical processes.

Chemical Reactions

1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol undergoes different chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reduction reactions can convert it into different reduced forms using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
  • Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often involving halogens or nucleophiles. The products formed depend on the reaction conditions and reagents used.

Interaction Studies

Interaction studies are essential to understand how 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol interacts with biological targets. These studies typically involve:

  • Binding Assays: Evaluating how the compound binds to enzymes or receptors.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Such studies help elucidate the compound's mechanism of action and potential side effects.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

  • Structure: Features an indolyloxy group and a methoxyphenoxyethylamino substituent.
  • Activity: Exhibits α1-, α2-, and β1-adrenoceptor binding affinity, antiarrhythmic effects, and hypotensive action in preclinical models .
  • Comparison : The absence of a benzofuran ring and the presence of methoxy groups may enhance lipophilicity and receptor selectivity compared to the target compound.

2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-ol

  • Structure: Lacks the amino group, with a hydroxyl directly attached to the propan-2-ol backbone.
  • Safety Profile : Classified under GHS guidelines with precautions for inhalation and skin contact .

Benzofuran Derivatives with Varied Functional Groups

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

  • Structure: Replaces the amino-propan-2-ol group with a ketone and methyl branch.
  • Properties : Molecular weight 190.24 g/mol (C12H14O2), suggesting higher lipophilicity than the target compound .

3-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxybenzofuran]-5-yl]propyl beta-D-glucopyranoside

  • Structure: Includes a glucopyranoside moiety and multiple methoxy/hydroxymethyl groups.
  • Activity: Not explicitly reported, but glycosylation typically enhances solubility and bioavailability .
  • Comparison: The carbohydrate moiety differentiates its pharmacokinetic profile from the target compound’s amino-alcohol structure.

Implications of Structural Variations

  • Amino vs. Methoxy Groups: Amino-propan-2-ol derivatives (e.g., target compound) may exhibit stronger polar interactions with adrenergic receptors compared to methoxy-substituted analogs, which prioritize hydrophobic binding .
  • Ketone vs.
  • Safety Considerations: Propan-2-ol derivatives without amino groups (e.g., ) may pose fewer reactivity hazards but require standardized safety protocols for handling .

Biological Activity

1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol is a benzofuran derivative that has attracted attention for its potential therapeutic applications. This compound's unique structural features suggest various biological activities, including neuroprotective, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. Its structure includes a benzofuran core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
IUPAC Name1-(2,3-dihydro-1-benzofuran-5-ylmethylamino)propan-2-ol
InChI KeyIUALAJFTRVNAJV-UHFFFAOYSA-N

The biological effects of 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol are believed to stem from its interaction with various molecular targets. It may modulate the activity of specific enzymes or receptors, influencing cellular pathways associated with inflammation, oxidative stress, and cell survival.

Neuroprotective Effects

Research has indicated that compounds similar to 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol exhibit neuroprotective properties. A study demonstrated that analogues of this compound could protect against lipid peroxidation and exert antioxidant effects in neuronal models. These findings suggest potential applications in treating neurodegenerative conditions such as stroke and traumatic brain injury .

Antimicrobial Properties

Benzofuran derivatives have been shown to possess antimicrobial activity. The specific compound under consideration has been evaluated for its effectiveness against various microbial strains. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents .

Anticancer Potential

The anticancer properties of benzofuran derivatives are well-documented. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

  • Neuroprotective Study : A study involving a series of benzofuran derivatives found that certain compounds significantly reduced neuronal damage in animal models subjected to induced oxidative stress. The mechanism was attributed to enhanced antioxidant activity and improved mitochondrial function .
  • Antimicrobial Activity : In vitro tests showed that 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Research : A recent investigation into the anticancer effects of benzofuran derivatives highlighted their ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2,3-dihydrobenzofuran derivatives and amino-propanol intermediates. For instance, describes analogous syntheses using aldehydes (e.g., furfural) and ketones with catalysts like boron trifluoride diethyl etherate to achieve cyclization. Reaction parameters such as solvent polarity (e.g., THF vs. ethanol), temperature (reflux conditions), and catalyst loading significantly impact yield and purity. Optimization studies suggest that anhydrous conditions and controlled stoichiometry reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the benzofuran core and propan-2-ol substituent. and provide InChI keys and SMILES notations, which align with 1H^1 \text{H}- and 13C^13 \text{C}-NMR data for analogous compounds. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in ) resolves stereochemistry. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and amine (-NH) vibrations .

Q. What are the known toxicological profiles, and what safety protocols are recommended?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds ( ) classify this compound as a potential carcinogen (IARC Group 2B). Researchers should use fume hoods, nitrile gloves, and respiratory protection (FFP2 masks) during handling. Acute toxicity studies recommend immediate decontamination of skin/eye exposure with water and medical consultation for inhalation .

Advanced Research Questions

Q. How can researchers optimize stereoselectivity in the synthesis of this compound?

  • Methodological Answer : Stereoselectivity challenges arise during the formation of the propan-2-ol moiety. highlights the use of chiral catalysts (e.g., NaH in THF) to control enantiomeric excess. Asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can enhance enantiopurity. Computational modeling (e.g., DFT) predicts transition states to guide solvent/catalyst selection .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in pharmacological data (e.g., receptor binding affinity) may stem from assay variability (e.g., cell line differences). and emphasize standardizing protocols (e.g., using WHO-recommended cell cultures) and cross-validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization). Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC50_{50}, AUC) clarify inconsistencies .

Q. How to design experiments to elucidate the metabolic pathways of this compound in vitro?

  • Methodological Answer : Use liver microsomes or hepatocyte cultures to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. suggests LC-MS/MS for metabolite profiling, while isotopic labeling (e.g., 14C^{14}\text{C}-tagged compounds) tracks metabolic fate. Co-incubation with CYP450 inhibitors (e.g., ketoconazole) pinpoints enzyme-specific pathways .

Q. What steps ensure the compound’s stability during prolonged storage?

  • Methodological Answer : Stability studies ( ) recommend storage at -20°C under inert gas (argon) to prevent oxidation. Lyophilization in amber vials minimizes photodegradation. Periodic HPLC-UV analysis (e.g., 254 nm) monitors purity, while accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life under ICH guidelines .

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